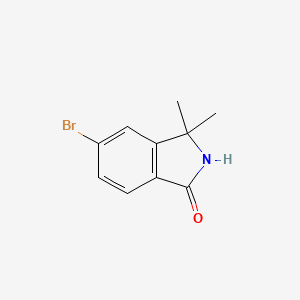

5-Bromo-3,3-dimethyl-isoindolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWABTUVMQZARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3,3-dimethyl-isoindolin-1-one: A Versatile Scaffold for Research and Development

Introduction: The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products, pharmaceuticals, and functional materials. Its rigid, bicyclic structure serves as a valuable framework for developing compounds with significant biological activity. The introduction of specific substituents onto this core allows for the fine-tuning of physicochemical properties and biological targeting. This guide focuses on a particularly interesting derivative, 5-Bromo-3,3-dimethyl-isoindolin-1-one , a compound poised for exploration in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modification via cross-coupling reactions, while the gem-dimethyl group at the 3-position imparts steric bulk and metabolic stability, making it an attractive building block for drug discovery programs.

This technical document provides a comprehensive overview of its chemical structure, physicochemical properties, modern synthetic routes, reactivity, and potential applications, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is characterized by a fused benzene and pyrrolidinone ring system. The key structural features are a bromine atom on the aromatic ring at position 5 and a quaternary carbon at position 3, substituted with two methyl groups.

Caption: Workflow for Ni-catalyzed synthesis.

Representative Experimental Protocol: (Adapted from Fang, K. et al., Org. Lett. 2021, 23, 5523-5527) [1]

-

To an oven-dried Schlenk tube, add the bromo-substituted enamide (1.0 equiv), NiBr₂(DME) (10 mol %), and a suitable ligand (e.g., 1,10-phenanthroline, 15 mol %).

-

Add zinc powder (2.0 equiv) as the reductant.

-

Evacuate and backfill the tube with nitrogen or argon gas three times.

-

Add anhydrous acetonitrile as the solvent, followed by methyl iodide (2.0 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Causality and Mechanistic Insight: The reaction is believed to proceed via oxidative addition of the enamide to a Ni(0) species, generated in situ by the zinc reductant. This is followed by an intramolecular migratory insertion to form a five-membered nickelacycle. Subsequent transmetalation with the alkyl iodide and reductive elimination furnishes the 3,3-disubstituted isoindolinone product and regenerates the active nickel catalyst.

Base-Promoted Cascade Reaction

An alternative, metal-free approach involves the cascade reaction of an ortho-carbonyl-substituted benzonitrile with a suitable pronucleophile. [2][3][4]This method is advantageous due to its operational simplicity and the use of an inexpensive and environmentally benign base like potassium carbonate.

Conceptual Workflow:

Caption: Workflow for base-promoted cascade synthesis.

Representative Experimental Protocol: (Adapted from Della Sala, G. et al., J. Org. Chem. 2021, 86, 15128-15138) [4]

-

In a sealed vial, combine 2-acetyl-4-bromobenzonitrile (1.0 equiv), a pronucleophile such as a ((chloromethyl)sulfonyl)benzene (1.2 equiv), and potassium carbonate (1.0 equiv).

-

Add anhydrous acetonitrile to the mixture.

-

Heat the reaction in an oil bath at 50 °C and stir until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

The resulting intermediate can then be further manipulated (e.g., reductive desulfonylation) to afford the target 3,3-dimethyl structure.

-

Purify the final product by column chromatography.

Reactivity and Potential Applications

This compound is a versatile intermediate with two primary sites of reactivity: the aromatic ring and the lactam functionality.

-

Aromatic Ring Chemistry: The bromine atom at the 5-position is the most valuable functional handle. It is primed for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse aryl, alkyl, alkynyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Lactam Chemistry: The N-H bond of the lactam can be deprotonated with a suitable base and alkylated or acylated to introduce substituents on the nitrogen atom. The carbonyl group can undergo nucleophilic addition, although this is less common than N-functionalization.

Potential Applications in Research and Drug Development:

The isoindolinone core is associated with a broad spectrum of biological activities. While specific studies on this compound are limited, its structural features make it a compelling candidate for investigation in several therapeutic areas:

-

Oncology: Many isoindolinone derivatives exhibit potent anticancer properties by targeting key oncogenic pathways. [5]The scaffold can be elaborated to develop inhibitors of kinases, such as VEGFR-2, which are crucial for tumor angiogenesis. [5]* Neuroscience: Related structures have been identified as positive allosteric modulators (PAMs) of serotonin receptors like 5-HT2CR, suggesting potential applications in treating obesity and other CNS disorders.

-

Antimicrobial Research: The isoindolin-1,3-dione framework, a close relative, has been successfully used to develop agents with significant antimycobacterial activity. [6]This suggests that the isoindolinone core could also serve as a starting point for novel antibiotics.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from closely related compounds like 5-Bromo-1-isoindolinone can provide guidance. [7]

-

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] * Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid dust formation. Keep away from heat and sources of ignition. [7] * Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. [7]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Conclusion

This compound represents a high-value chemical scaffold with significant untapped potential. Its strategic combination of a modifiable bromine handle and a stable gem-dimethyl group makes it an ideal building block for creating complex molecular architectures. The robust synthetic methodologies now available for its preparation open the door for its widespread use in medicinal chemistry, agrochemistry, and materials science. This guide serves as a foundational resource to empower researchers to explore the rich chemistry of this promising molecule and unlock its full potential in their scientific endeavors.

References

-

Fang, K., Huang, W., Shan, C., Qu, J., & Chen, Y. (2021). Synthesis of 3,3-Dialkyl-Substituted Isoindolinones Enabled by Nickel-Catalyzed Reductive Dicarbofunctionalization of Enamides. Organic Letters, 23(14), 5523–5527. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,3-Dialkyl-Substituted Isoindolinones Enabled by Nickel-Catalyzed Reductive Dicarbofunctionalization of Enamides. Retrieved from [Link]

-

Della Sala, G., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. IRIS (Institutional Research Information System). Available at: [Link]

-

Della Sala, G., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 86(21), 15128-15138. Available at: [Link]

-

Della Sala, G., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. PubMed. Available at: [Link]

-

Kumar, K., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. Available at: [Link]

-

Synthonix, Inc. (n.d.). 959756-18-4 | this compound. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). Cas:959756-18-4 Name:this compound. Retrieved from [Link]

-

Capot Chemical. (n.d.). 959756-18-4 | 5-bromo-3,3-diméthyl-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,3-Disubstituted Isoindolin-1-ones via Iodoamination of α-Substituted Secondary 2-Vinylbenzamides. Retrieved from [Link]

Sources

- 1. Synthesis of 3,3-Dialkyl-Substituted Isoindolinones Enabled by Nickel-Catalyzed Reductive Dicarbofunctionalization of Enamides [organic-chemistry.org]

- 2. iris.unisa.it [iris.unisa.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3,3-Dialkyl-Substituted Isoindolinones Enabled by Nickel-Catalyzed Reductive Dicarbofunctionalization of Enamides [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromo-3,3-dimethyl-isoindolin-1-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The isoindolin-1-one core is a prevalent motif in numerous biologically active compounds, and the introduction of a bromine atom at the 5-position and gem-dimethyl groups at the 3-position offers valuable opportunities for further functionalization and modulation of pharmacological properties. This document explores three distinct and viable synthetic strategies: a modern Nickel-Catalyzed Reductive Dicarbofunctionalization, a classic Directed ortho-Lithiation approach, and a versatile Grignard Reaction-based method. Each pathway is discussed in detail, including the underlying reaction mechanisms, experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel isoindolinone derivatives for therapeutic applications.

Introduction

The isoindolin-1-one framework is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. The specific target of this guide, this compound, is a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position serves as a convenient handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The gem-dimethyl groups at the 3-position can influence the molecule's conformational rigidity and metabolic stability, which are critical parameters in drug design.

This guide will provide a detailed examination of three plausible and effective synthetic routes to this compound, each starting from readily available precursors. The methodologies discussed are grounded in established and cutting-edge organic synthesis techniques, offering researchers a selection of approaches to suit their specific needs and available resources.

Table of Contents

-

Pathway 1: Nickel-Catalyzed Reductive Dicarbofunctionalization

-

Mechanistic Insights

-

Experimental Protocol

-

Advantages and Limitations

-

-

Pathway 2: Directed ortho-Lithiation

-

Mechanistic Insights

-

Experimental Protocol

-

Advantages and Limitations

-

-

Pathway 3: Grignard Reaction and Reduction

-

Mechanistic Insights

-

Experimental Protocol

-

Advantages and Limitations

-

-

Comparative Analysis of Synthesis Pathways

-

References

Pathway 1: Nickel-Catalyzed Reductive Dicarbofunctionalization

This modern approach utilizes a nickel-catalyzed reductive coupling of an enamide with an alkyl halide to construct the 3,3-dialkyl-substituted isoindolinone framework in a single step.[1][2] This method is particularly attractive for its high efficiency and functional group tolerance.

Mechanistic Insights

The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the enamide to a low-valent nickel species, followed by intramolecular migratory insertion and subsequent reductive cross-coupling with the alkyl iodide.

Caption: Nickel-Catalyzed Reductive Dicarbofunctionalization Pathway.

Experimental Protocol

Step 1: Synthesis of N-(4-bromo-2-isopropenylphenyl)methacrylamide (Starting Material)

Step 2: Nickel-Catalyzed Cyclization

-

To a dry Schlenk tube under an inert atmosphere, add NiBr₂ (10 mol%), a suitable chiral ligand (e.g., a bisoxazoline ligand, 15 mol%), and a reductant such as manganese powder (2.0 equiv.).

-

Add the enamide starting material, N-(4-bromo-2-isopropenylphenyl)methacrylamide (1.0 equiv.), and methyl iodide (1.2 equiv.).

-

Add a dry solvent such as N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Advantages and Limitations

-

Advantages: High efficiency, excellent functional group tolerance, and the potential for asymmetric synthesis with chiral ligands.

-

Limitations: The synthesis of the enamide starting material may require multiple steps. The cost and availability of the nickel catalyst and ligands can be a consideration.

Pathway 2: Directed ortho-Lithiation

This classic and robust method involves the regioselective deprotonation of an N'-benzyl-N,N-dimethylurea derivative at the position ortho to the directing group, followed by quenching with an electrophile.[3]

Mechanistic Insights

The N,N-dimethylurea group acts as a powerful directed metalation group (DMG), coordinating to the alkyllithium base and directing deprotonation to the adjacent ortho position on the aromatic ring. The resulting aryllithium species is then trapped by an electrophile, in this case, methyl iodide, to introduce the two methyl groups at the 3-position.

Caption: Directed ortho-Lithiation Pathway.

Experimental Protocol

Step 1: Synthesis of N'-(4-bromobenzyl)-N,N-dimethylurea (Starting Material)

-

To a solution of 4-bromobenzylamine in a suitable solvent such as dichloromethane, add triethylamine (1.1 equiv.).

-

Cool the mixture to 0 °C and slowly add dimethylcarbamoyl chloride (1.0 equiv.).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Lithiation and Cyclization

-

Dissolve N'-(4-bromobenzyl)-N,N-dimethylurea (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C and slowly add n-butyllithium (2.2 equiv.) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add methyl iodide (2.5 equiv.) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Advantages and Limitations

-

Advantages: Well-established and reliable methodology. Readily available and inexpensive reagents.

-

Limitations: Requires strictly anhydrous conditions and low temperatures. The use of pyrophoric alkyllithium reagents requires careful handling.

Pathway 3: Grignard Reaction and Reduction

This pathway offers a versatile approach starting from a commercially available or readily synthesized benzonitrile derivative.

Mechanistic Insights

The synthesis begins with the addition of a methyl Grignard reagent to the nitrile group of 2-acetyl-5-bromobenzonitrile, forming an imine intermediate. Subsequent acidic workup hydrolyzes the imine to a ketone. The resulting diketone can then be selectively reduced and cyclized to form the isoindolinone ring.

Caption: Grignard Reaction and Reduction Pathway.

Experimental Protocol

Step 1: Synthesis of 2-acetyl-5-bromobenzonitrile (Starting Material)

This starting material can be synthesized from 2-bromo-5-cyanotoluene via oxidation of the methyl group to a carboxylic acid, followed by conversion to the acid chloride and Friedel-Crafts acylation, or through other established methods.[4]

Step 2: Grignard Reaction and Cyclization

-

To a solution of 2-acetyl-5-bromobenzonitrile (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (2.2 equiv., 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude intermediate diketone is then dissolved in a suitable solvent like methanol.

-

A reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

-

The reaction is quenched with water, and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography to give this compound.

Advantages and Limitations

-

Advantages: Utilizes readily available and versatile Grignard reagents. The pathway is adaptable for the synthesis of various 3,3-disubstituted isoindolinones.

-

Limitations: The synthesis of the starting benzonitrile derivative may be multi-stepped. The Grignard reaction can be sensitive to moisture and air.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Nickel-Catalyzed | Pathway 2: Directed ortho-Lithiation | Pathway 3: Grignard Reaction |

| Starting Materials | Substituted Enamide | Substituted Benzylurea | Substituted Benzonitrile |

| Key Reagents | NiBr₂, Ligand, Mn, MeI | n-BuLi, MeI | MeMgBr, NaBH₄ |

| Reaction Conditions | Mild (Room Temp) | Cryogenic (-78 °C) | Mild to Room Temp |

| Number of Steps | Potentially shorter overall | Generally 2-3 steps | Potentially longer overall |

| Key Advantages | High efficiency, functional group tolerance | Robust, inexpensive reagents | Versatility, common reagents |

| Key Disadvantages | Catalyst cost, starting material synthesis | Strict anhydrous/anaerobic conditions | Multi-step starting material synthesis |

Conclusion

This technical guide has detailed three distinct and effective synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials and reagents, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. The Nickel-Catalyzed Reductive Dicarbofunctionalization represents a state-of-the-art approach offering high efficiency and mild conditions. The Directed ortho-Lithiation pathway is a well-established and reliable method for those comfortable with organolithium chemistry. Finally, the Grignard Reaction-based route provides a versatile and adaptable strategy for constructing the isoindolinone core. It is our hope that this guide will serve as a valuable and practical resource for chemists working on the synthesis of novel isoindolinone-based compounds for drug discovery and development.

References

-

Fang, K., Huang, W., Shan, C., Qu, J., & Chen, Y. (2021). Synthesis of 3,3-Dialkyl-Substituted Isoindolinones Enabled by Nickel-Catalyzed Reductive Dicarbofunctionalization of Enamides. Organic Letters, 23(14), 5523–5527. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

Montgomery, J. (2021). Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes. Chemical Science, 12(34), 11995-12000. [Link]

-

Smith, K., El-Hiti, G. A., Hegazy, A. S., & Kariuki, B. M. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry, 7, 1219–1227. [Link]

Sources

A Comprehensive Technical Guide to the Characterization of PF-04447943: A Potent and Selective PDE9A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic for this guide was associated with CAS Number 959756-18-4. Initial research identified this CAS number as belonging to the compound 5-Bromo-3,3-dimethyl-isoindolin-1-one. However, the depth of scientific literature and data required for an in-depth technical guide is overwhelmingly associated with the well-characterized phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943 , which is assigned CAS Number 1082744-20-4 . To provide a guide that meets the core requirements for scientific integrity and technical depth, this document will focus exclusively on PF-04447943.

Introduction: Unraveling the Therapeutic Potential of PDE9A Inhibition

In the landscape of neuropharmacology and drug discovery, the modulation of cyclic nucleotide signaling pathways has emerged as a promising strategy for addressing complex neurological and systemic disorders. Phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), represent critical nodes in these pathways. Among these, PDE9A has garnered significant attention due to its exceptionally high affinity and selectivity for cGMP.[1]

PF-04447943 is a potent, selective, and brain-penetrant inhibitor of PDE9A.[2][3] Developed through a combination of parallel synthetic chemistry and structure-based drug design, it has been a pivotal tool in elucidating the function of PDE9A and has advanced into clinical trials for conditions such as Alzheimer's disease and Sickle Cell Disease.[4][5][6] This guide provides a comprehensive technical overview of PF-04447943, from its fundamental mechanism of action to detailed protocols for its characterization, designed to empower researchers in their exploration of PDE9A-targeted therapeutics.

Core Mechanism of Action: Modulating the cGMP Signaling Cascade

The therapeutic rationale for inhibiting PDE9A stems from its role as a key regulator of cGMP levels, particularly within signaling pathways that are independent of nitric oxide (NO).[1][7] While PDE5, the target of drugs like sildenafil, primarily degrades cGMP produced via the NO-soluble guanylate cyclase (sGC) pathway, PDE9A predominantly hydrolyzes cGMP generated by the natriuretic peptide (NP) pathway, which activates particulate guanylate cyclase (pGC).[1][8] This distinction is crucial, as it allows for targeted modulation of a specific cGMP pool.

By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation.[4] Elevated cGMP levels then activate downstream effectors, most notably protein kinase G (PKG). This activation triggers a cascade of phosphorylation events that can enhance synaptic plasticity, improve memory, and promote neuronal health.[2][4] In preclinical models, this mechanism has been shown to prevent decreases in dendritic spine density and improve cognitive function.[4][9]

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a compound's physical and pharmacokinetic properties is fundamental to experimental design and interpretation. PF-04447943 is a cell-permeable, blood-brain barrier permeant molecule, making it suitable for both in vitro and in vivo studies targeting the central nervous system.[3]

Table 1: Physicochemical Properties of PF-04447943

| Property | Value | Source |

|---|---|---|

| CAS Number | 1082744-20-4 | [3] |

| Molecular Formula | C₂₀H₂₅N₇O₂ | [3] |

| Molecular Weight | 395.46 g/mol | [3] |

| Appearance | Off-white solid | [3] |

| Solubility | DMSO: 50 mg/mL | [3] |

| Storage | -20°C |[3] |

Table 2: Pharmacokinetic Parameters of PF-04447943 in Rats

| Parameter | Value | Source |

|---|---|---|

| Half-life (t₁/₂) | 4.9 hours | [3] |

| Time to Max Concentration (Tₘₐₓ) | 0.3 hours | [3] |

| Administration Route | Oral (p.o.) |[3] |

Preclinical Characterization: From Enzyme to Behavior

The preclinical evaluation of PF-04447943 has robustly demonstrated its potency, selectivity, and efficacy in models relevant to cognitive function.

In Vitro Potency and Selectivity

PF-04447943 exhibits high affinity for PDE9A across multiple species and remarkable selectivity against other PDE families, which is critical for minimizing off-target effects.[2][3] This selectivity is achieved by targeting key residue differences in the catalytic site between PDE9A and other PDEs.[6]

Table 3: Inhibitory Activity of PF-04447943 against PDE Isoforms

| PDE Isoform | Kᵢ (nM) | Selectivity Fold (vs. Human PDE9A) | Source |

|---|---|---|---|

| Human PDE9A | 2.8 | - | [2] |

| Rhesus Monkey PDE9A | 4.5 | ~1.6x | [2] |

| Rat PDE9A | 18 | ~6.4x | [2] |

| PDE1 | 8,600 | >3000x | [3] |

| PDE5A | 14,900 | >5300x | [3] |

| PDE10 | 51,200 | >18000x |[3] |

Cellular and In Vivo Efficacy

In primary neuronal cultures, PF-04447943 has been shown to promote synaptic plasticity. At low nanomolar concentrations (30-100 nM), it significantly increases neurite outgrowth and the formation of synapses.[2][10]

Systemic administration in rodents confirms target engagement in the central nervous system, with dose-dependent increases in cGMP observed in the cerebrospinal fluid.[2] This translates to improved cognitive performance in various behavioral paradigms. For instance, at doses of 1-3 mg/kg (p.o.), PF-04447943 significantly improves performance in the novel object recognition (NOR) test in rats, a model of episodic memory.[2][11] Furthermore, administration of PF-04447943 was found to significantly increase the phosphorylation of the glutamate receptor subunit GluR1 in the hippocampus, a key molecular event in learning and memory.[11]

Clinical Evaluation: Translating Preclinical Promise

The promising preclinical data led to the evaluation of PF-04447943 in human clinical trials for different indications.

-

Alzheimer's Disease: A Phase 2, multicenter, double-blind, placebo-controlled study was conducted to assess the efficacy of PF-04447943 in patients with mild to moderate Alzheimer's disease.[4] Subjects were treated with 25 mg twice daily for 12 weeks. The study found that while the drug was generally safe and well-tolerated, it did not result in a statistically significant improvement in the primary outcome, the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), compared to placebo.[4][12]

-

Sickle Cell Disease (SCD): A Phase 1b study evaluated PF-04447943 in stable SCD patients.[5] The rationale was that elevating cGMP could reduce the vaso-occlusion that characterizes the disease. The study found that PF-04447943 was well-tolerated and demonstrated pharmacokinetic/pharmacodynamic effects suggestive of inhibiting pathways that contribute to vaso-occlusion, such as reducing the number of circulating monocyte-platelet and neutrophil-platelet aggregates.[5][13]

Experimental Protocols for Characterization

To ensure scientific rigor and reproducibility, detailed, validated protocols are essential. The following sections describe key methodologies for characterizing PDE9A inhibitors like PF-04447943.

Protocol 1: In Vitro PDE9A Inhibitory Activity Assay

This protocol describes a common method to determine the IC₅₀ value of a test compound against recombinant PDE9A using a fluorescence polarization (FP) assay.

Principle: The assay measures the hydrolysis of a fluorescently labeled cGMP (cGMP-FAM) by PDE9A. When cGMP-FAM is hydrolyzed to GMP-FAM, a specific binding agent can bind to the free phosphate group, forming a large, slow-rotating complex. This results in a high FP signal. Inhibition of PDE9A prevents this hydrolysis, keeping the cGMP-FAM small and fast-rotating, which yields a low FP signal.[14]

Materials:

-

Recombinant human PDE9A enzyme

-

Fluorescently labeled substrate (e.g., FAM-cGMP)

-

PDE Assay Buffer

-

Binding Agent (phosphate-binding nanoparticles)

-

Test compound (e.g., PF-04447943) and DMSO for dilution

-

Black, low-binding 96-well or 384-well microplate

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of PF-04447943 in DMSO. Further dilute the compound solutions into the PDE Assay Buffer to the desired final concentrations. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.

-

Enzyme Reaction: a. To each well of the microplate, add 25 µL of the diluted test compound or control. b. Add 25 µL of diluted PDE9A enzyme to all wells except the "no enzyme" control. c. Add 50 µL of the cGMP-FAM substrate solution to all wells to initiate the reaction. d. Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection: a. Add 100 µL of the diluted Binding Agent to each well. b. Incubate the plate at room temperature for an additional 30 minutes to allow for binding. c. Measure the fluorescence polarization of each well using a plate reader (Excitation ~485 nm, Emission ~530 nm).

-

Data Analysis: a. Convert the raw FP values (in mP) into percentage of enzyme activity or percentage of inhibition relative to the controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Novel Object Recognition (NOR) Test in Rats

This protocol assesses the effect of a compound on short-term recognition memory.[15]

Principle: This test leverages the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[16] A preference for the novel object indicates that the animal remembers the familiar object.[15]

Sources

- 1. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]

- 4. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Bromo-3,3-dimethyl-isoindolin-1-one in Common Laboratory Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3,3-dimethyl-isoindolin-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a synthetic organic compound with a molecular formula of C₁₀H₁₀BrNO and a molecular weight of approximately 240.1 g/mol .[1][2] It belongs to the isoindolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[3][4][5] The presence of a bromine atom, a lactam ring, and gem-dimethyl groups imparts a unique combination of steric and electronic features that govern its physical and chemical properties, including its solubility.

Chemical Structure:

Caption: Molecular structure of this compound.

Understanding the solubility of this compound is a critical first step in a wide range of applications, including reaction chemistry, formulation development, and biological screening. This guide will provide a theoretical framework for predicting solubility and detailed protocols for its empirical determination.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[6][7][8] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar bonds and the overall molecular geometry.

Molecular Polarity Analysis of this compound:

-

Polar Moieties: The molecule contains a polar lactam group (a cyclic amide) with a carbonyl (C=O) and an N-H group, capable of acting as a hydrogen bond acceptor and donor, respectively. The carbon-bromine (C-Br) bond also contributes to the molecule's polarity.

-

Nonpolar Moieties: The benzene ring and the two methyl groups are nonpolar.

The overall polarity of this compound is a balance of these competing features. It is expected to be a moderately polar compound.

Solvent Classification and Predicted Solubility:

Common laboratory solvents can be broadly categorized into three groups based on their polarity:

| Solvent Category | Examples | Predicted Solubility of this compound |

| Polar Protic | Water, Methanol, Ethanol | Moderate to high solubility is anticipated due to the potential for hydrogen bonding with the lactam moiety. However, the nonpolar aromatic ring and methyl groups may limit solubility in highly polar protic solvents like water. |

| Polar Aprotic | Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High solubility is expected. These solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar groups of the solute, while their organic character can accommodate the nonpolar regions.[7][9] |

| Nonpolar | Hexane, Toluene | Low solubility is predicted. The nonpolar nature of these solvents will not effectively solvate the polar lactam and C-Br functionalities of the molecule.[7][9] |

Experimental Determination of Solubility

While theoretical predictions provide a useful starting point, empirical testing is essential for determining the precise solubility of a compound. The following protocols outline qualitative and semi-quantitative methods for assessing the solubility of this compound.

Qualitative Solubility Testing: A Step-by-Step Protocol

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound (solid)

-

A selection of test solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO, THF, hexane, toluene)

-

Small test tubes

-

Spatula

-

Vortex mixer

Protocol:

-

Preparation: Label a series of test tubes, one for each solvent to be tested.

-

Sample Addition: Add approximately 10 mg of this compound to each test tube.[10] For consistency, try to use a consistent amount for each test.

-

Solvent Addition: Add 1 mL of the respective solvent to each test tube.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility based on the following criteria:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Caption: Workflow for qualitative solubility determination.

Semi-Quantitative Solubility Determination

For applications requiring a more precise understanding of solubility, a semi-quantitative approach can be employed.

Protocol:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of solvent (e.g., 50 mg in 1 mL).

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Supernatant Analysis: Carefully remove a known volume of the clear supernatant.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or a stream of inert gas.

-

Mass Determination: Weigh the residual solid.

-

Calculation: Calculate the solubility in mg/mL.

Data Summary and Interpretation

The following table summarizes the predicted solubility of this compound based on theoretical principles. It is imperative that researchers populate a similar table with their own experimental data for the most accurate assessment.

| Solvent | Solvent Type | Dielectric Constant (Approx.) | Predicted Solubility | Experimental Observations |

| Water | Polar Protic | 80.1 | Sparingly Soluble | |

| Methanol | Polar Protic | 32.7 | Soluble | |

| Ethanol | Polar Protic | 24.5 | Soluble | |

| Acetone | Polar Aprotic | 20.7 | Soluble | |

| Dichloromethane | Polar Aprotic | 9.1 | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Soluble | |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Soluble | |

| Toluene | Nonpolar | 2.4 | Insoluble | |

| Hexane | Nonpolar | 1.9 | Insoluble |

Conclusion and Best Practices

The solubility of this compound is a critical parameter for its effective utilization in research and development. Based on its molecular structure, it is predicted to be most soluble in polar aprotic solvents, with moderate solubility in polar protic solvents and poor solubility in nonpolar solvents.

For practical applications, it is strongly recommended to:

-

Always perform experimental solubility tests to confirm theoretical predictions.

-

For reaction chemistry, choose a solvent in which all reactants are sufficiently soluble. Polar aprotic solvents like THF or dichloromethane are likely good starting points.

-

For biological assays, where aqueous buffers are often required, initial stock solutions should be prepared in a water-miscible organic solvent such as DMSO or ethanol, followed by serial dilution into the aqueous medium. Careful observation for precipitation upon dilution is crucial.

-

Consider the impact of temperature, as solubility generally increases with temperature for solid solutes.

This guide provides a robust framework for understanding and evaluating the solubility of this compound. By combining theoretical knowledge with empirical data, researchers can confidently select appropriate solvent systems for their specific applications, ensuring the integrity and success of their experimental work.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

What Is a Polar Solvent? 9 Common Types And Uses. (2025, June 30). [Link]

-

Solubility Testing of Organic Compounds. Scribd. [Link]

-

Solubility test/ Organic lab. (2021, April 29). YouTube. [Link]

-

Droge, S. T. J., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Chemosphere, 279, 130522. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Wikipedia. Solvent. [Link]

-

Polarity of Solvents. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

PubChem. 5-Bromo-1-methylisoindoline hydrochloride. [Link]

-

PubMed Central. Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Link]

-

ACS Omega. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]

- 4. Isoindolinone synthesis [organic-chemistry.org]

- 5. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Solvent - Wikipedia [en.wikipedia.org]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. What Is a Polar Solvent? 9 Common Types And Uses [k-chem.vn]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Therapeutic Targets of Isoindolinone Compounds

For: Researchers, Scientists, and Drug Development Professionals

Part 1: The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolin-1-one, a bicyclic γ-lactam, represents a remarkable and enduring scaffold in medicinal chemistry.[1] Its journey from a notorious teratogen to a cornerstone of modern therapeutics illustrates a paradigm of drug repositioning and mechanistic discovery. The story of thalidomide, initially used as a sedative in the 1950s and later found to cause severe birth defects, has been extensively documented.[2] However, its subsequent rediscovery for treating complications of leprosy and later, multiple myeloma, ignited decades of research into its underlying mechanism of action.[3][4] This research not only led to the development of safer and more potent analogs like lenalidomide and pomalidomide—collectively known as immunomodulatory drugs (IMiDs®)—but also unveiled a novel pharmacological modality: the targeted modulation of protein degradation.[5][4]

The isoindolinone framework is now considered a "privileged structure," a molecular core that is capable of binding to multiple, distinct biological targets, leading to a wide array of biological activities.[1][6] Beyond the well-established immunomodulatory and anti-cancer effects, derivatives of this scaffold have been investigated as inhibitors of enzymes, ion channels, and other proteins implicated in a diverse range of pathologies, including neurodegenerative diseases, inflammation, and microbial infections.[7][8][9][10] This guide provides a comprehensive exploration of the known and emerging therapeutic targets of isoindolinone compounds, offering a technical resource for researchers aiming to leverage this versatile scaffold in future drug discovery efforts.

Part 2: The Primary Target: Cereblon (CRBN) and the Mechanism of Molecular Glues

The pleiotropic effects of thalidomide and its analogs remained a puzzle for decades until the landmark discovery in 2010 that identified Cereblon (CRBN) as their primary binding partner. CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), an enzyme that tags proteins with ubiquitin for subsequent degradation by the proteasome.[11]

Mechanism of Action: Modulating the CRL4-CRBN E3 Ubiquitin Ligase Complex

Isoindolinone-based IMiDs function as "molecular glues." They bind to a specific pocket in CRBN, which in turn alters the surface of the E3 ligase complex.[12][13] This newly formed interface has a high affinity for proteins that would not normally be recognized by CRBN, so-called "neosubstrates."[5] By recruiting a neosubstrate to the E3 ligase, the IMiD triggers the ubiquitination and subsequent proteasomal degradation of that protein. The specificity of which neosubstrate is degraded is determined by the precise chemical structure of the isoindolinone compound.[4][14] For instance, lenalidomide and pomalidomide are more potent than thalidomide, and each can induce the degradation of a slightly different set of proteins.[4]

Key Neosubstrates and Their Therapeutic Consequences

The degradation of specific neosubstrates explains the primary therapeutic effects of approved IMiDs:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for B-cell and plasma cell survival. Their degradation is a key mechanism behind the potent anti-myeloma activity of lenalidomide and pomalidomide. The degradation of these factors also leads to the increased production of Interleukin-2 (IL-2), contributing to the T-cell co-stimulatory and immunomodulatory effects of the drugs.[5]

-

Casein Kinase 1α (CK1α): Lenalidomide uniquely promotes the degradation of this kinase.[5][4] This action is particularly effective in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q, where cells are haploinsufficient for the CK1α gene and thus highly sensitive to its further reduction.[4]

Diagram: The CRBN-Mediated Neosubstrate Degradation Pathway

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thalidomide - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. US20190210966A1 - Isoindoline compositions and methods for treating neurodegenerative disease - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the discovery of substituted isoindolinones

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Isoindolinones

Abstract

The isoindolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products, pharmaceuticals, and medicinal chemistry lead compounds.[1][2] Its prevalence in biologically active molecules, including the anti-inflammatory drug Indoprofen and the multiple myeloma treatment Lenalidomide, has catalyzed extensive research into novel and efficient synthetic methodologies.[3][4] This technical guide provides a comprehensive review of the evolution of substituted isoindolinone synthesis, from classical condensation reactions to the modern era of transition-metal-catalyzed C-H functionalization. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and contextualize these synthetic advancements within the broader landscape of drug discovery and development.

The Isoindolinone Scaffold: A Foundation of Therapeutic Potential

The isoindolinone framework, a bicyclic structure featuring a fusion of a benzene ring and a γ-lactam, represents a cornerstone in medicinal chemistry.[5] This structural motif is found in a variety of natural alkaloids and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antipsychotic properties.[3] The therapeutic success of molecules like Lenalidomide, an immunomodulatory agent, underscores the scaffold's ability to engage with critical biological targets.[4] The journey to access this versatile core has evolved significantly, driven by the need for greater efficiency, atom economy, and the ability to introduce diverse substituents with high precision.

Foundational Synthetic Strategies: Classical Ring-Closure Reactions

Early approaches to the isoindolinone skeleton relied on the cyclization of pre-functionalized benzene derivatives. These methods, while foundational, often required harsh conditions and offered limited scope for substitution.

A representative classical approach involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with a primary amine. This one-pot procedure provides a direct route to N-substituted isoindolinones.

Experimental Protocol: Reductive Amination of 2-Carboxybenzaldehyde[7]

-

Reaction Setup: To a solution of 2-carboxybenzaldehyde (1.0 mmol) and a selected primary amine (1.1 mmol) in a suitable solvent like ethanol, add a reducing agent. Historically, agents like sodium borohydride were used; however, modern catalytic methods employ catalysts like platinum nanowires under a hydrogen atmosphere for cleaner conversions.[6][7]

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating. The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced. The subsequent intramolecular cyclization between the amine and the carboxylic acid, often facilitated by heating, yields the final isoindolinone product.

-

Work-up and Purification: Upon completion, the reaction is quenched, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel.

This method's logic lies in the sequential formation of C-N and N-acyl bonds in a single pot, leveraging the dual reactivity of the 2-carboxybenzaldehyde starting material.

Caption: Classical synthesis of N-substituted isoindolinones.

The Paradigm Shift: Transition-Metal-Catalyzed C-H Functionalization

The last two decades have witnessed a revolution in isoindolinone synthesis, largely driven by the advent of transition-metal-catalyzed C-H activation.[8] This strategy allows for the direct conversion of C-H bonds into C-C or C-N bonds, offering unparalleled efficiency and atom economy. Rhodium, Palladium, and Ruthenium complexes have proven particularly adept at orchestrating these transformations.[8][9]

Palladium-Catalyzed Dehydrogenative C–H Cyclization

A significant advancement is the development of Pd-catalyzed intramolecular dehydrogenative amidation, which avoids the need for stoichiometric oxidants. This approach is particularly elegant as the only theoretical byproduct is hydrogen gas, making it an environmentally benign process.

The causality of this reaction hinges on the ability of a palladium catalyst to facilitate the intramolecular cyclization of a benzamide derivative, such as a 2-benzyl-N-mesylbenzamide, by activating a benzylic C(sp³)–H bond. The use of a heterogeneous catalyst like Pd/C is key to its success, enabling a process where external oxidants are unnecessary.

Caption: Palladium-catalyzed dehydrogenative C-H cyclization.

Experimental Protocol: Pd/C-Catalyzed Oxidant-Free C(sp³)–H Amidation[11]

-

Reactant Preparation: In a reaction vessel, combine the 2-benzyl-N-mesylbenzamide substrate (1.0 equiv), Pd/C (10 mol%), and a catalytic amount of a suitable base (e.g., K₂CO₃, 20 mol%) in a high-boiling solvent like p-xylene.

-

Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (e.g., 160 °C) for the specified time (typically 12-24 hours). The high temperature is necessary to overcome the activation energy for the C-H bond cleavage.

-

Isolation: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the heterogeneous Pd/C catalyst.

-

Purification: Concentrate the filtrate under vacuum and purify the resulting residue by flash column chromatography to afford the desired isoindolinone product. The self-validating nature of this protocol lies in its simplicity and the absence of harsh oxidants, leading to a cleaner reaction profile.

Rhodium(III)-Catalyzed Annulation with Unsaturated Partners

Rhodium(III) catalysis, particularly using complexes like [{RhCl₂Cp*}₂], has become a powerful tool for the synthesis of C3-substituted isoindolinones.[8][10] These reactions typically involve the C-H activation of an N-substituted benzamide, directed by the amide group, followed by coupling with an alkene or alkyne.

The mechanism is believed to proceed through a five-membered rhodacycle intermediate, which then undergoes insertion of the coupling partner (e.g., an olefin).[8] Subsequent reductive elimination and a final intramolecular Michael addition cascade lead to the formation of the substituted isoindolinone ring system. The use of a copper oxidant, such as Cu(OAc)₂, is often required to regenerate the active Rh(III) catalyst.[8]

Experimental Protocol: Rh(III)-Catalyzed Annulation of N-Benzoylsulfonamide with an Olefin[9]

-

Reaction Setup: To a screw-capped vial, add N-benzoylsulfonamide (1.0 equiv), the olefin (2.0-3.0 equiv), [{RhCl₂Cp*}₂] (2.5 mol%), and Cu(OAc)₂ (2.0 equiv) as the oxidant.

-

Solvent and Conditions: Add a solvent such as 1,2-dichloroethane (DCE) and seal the vial. Heat the reaction mixture at 100 °C for 12 hours.

-

Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash chromatography on silica gel to yield the 3,3-disubstituted isoindolinone.

Ruthenium-Catalyzed Merger of C-H Activation and Strain-Release

A novel and sustainable strategy involves the merger of C-H activation with the ring-opening of a strained molecule. Ruthenium-catalyzed synthesis of isoindolinones from benzoic acids and 1,2-oxazetidines exemplifies this approach.[9][11] The high strain energy of the four-membered oxazetidine ring is harnessed to drive the reaction forward.

The proposed cascade involves a carboxylic acid-directed C-H activation of the benzoic acid, followed by coordination to the oxazetidine, β-carbon elimination to open the strained ring, and subsequent intramolecular cyclization to form the isoindolinone product.[11]

Caption: Ruthenium-catalyzed isoindolinone synthesis workflow.

Modern Synthetic Diversification

Beyond C-H activation, other modern methods have emerged to provide access to structurally diverse isoindolinones, including multicomponent reactions and metal-free strategies.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. Solid-phase multicomponent synthesis of 3-substituted isoindolinones has been developed, allowing for the rapid generation of compound libraries.[12] These reactions often proceed through a cascade of reactions, enabling significant molecular complexity to be built in a single, streamlined operation.[13]

Metal-Free Synthesis

To address the cost and potential toxicity of residual metals in pharmaceutical applications, metal-free synthetic routes are highly desirable. An efficient one-pot, metal-free method utilizes chlorosulfonyl isocyanate (CSI) to synthesize 3-hydroxyisoindolinone derivatives from 2-benzoylbenzoic acid and various alcohols.[14][15] This approach is advantageous due to its mild conditions, operational simplicity, and sustainability.[14]

Data Summary: A Comparative Overview of Synthetic Methodologies

The choice of synthetic route depends on factors such as desired substitution pattern, substrate availability, and tolerance for cost and reaction conditions.

| Methodology | Key Reactants | Catalyst/Reagent | Typical Conditions | Yield Range | Key Advantage | Reference |

| Pd-Catalyzed C-H Amidation | 2-Benzyl-N-mesylbenzamides | Pd/C, K₂CO₃ | 160 °C, p-xylene | Good | Oxidant-free, high atom economy | |

| Rh-Catalyzed Annulation | N-Benzoylsulfonamides, Olefins | [{RhCl₂Cp*}₂], Cu(OAc)₂ | 100 °C, DCE | Up to 95% | Broad olefin compatibility | [8] |

| Ru-Catalyzed Strain-Release | Benzoic Acids, 1,2-Oxazetidines | [{Ru(p-cymene)Cl₂}₂] | 140 °C, Toluene | Good to Excellent | Sustainable, utilizes strain energy | [9][11] |

| Metal-Free CSI Method | 2-Benzoylbenzoic Acid, Alcohols | Chlorosulfonyl Isocyanate (CSI) | Room Temp, DCM | Good | Metal-free, mild conditions, cost-effective | [14] |

| Multicomponent Reaction | Aldehyde, Isocyanide, Dienophile, etc. | Microwave Irradiation | Varies | Good | High modularity, rapid library synthesis | [12] |

Therapeutic Landscape of Substituted Isoindolinones

The synthetic accessibility of the isoindolinone scaffold has enabled its extensive exploration in drug discovery. Modifications to the core structure have led to compounds with potent and selective activities across various disease areas.

| Compound Class/Example | Biological Target/Activity | Therapeutic Area | Reference |

| Lenalidomide | Cereblon (E3 ubiquitin ligase) modulator | Multiple Myeloma, Anemia | [4] |

| Novel PARP Inhibitors | Poly(ADP-ribose) polymerase (PARP) | CNS Cancers | [16] |

| Indoprofen | Cyclooxygenase (COX) inhibitor | Anti-inflammatory | [3] |

| Various Derivatives | Cytotoxicity against cancer cell lines | Oncology | [17] |

| Various Derivatives | Carbonic Anhydrase Inhibition | Glaucoma, Oncology | [14] |

The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ has been exploited in the design of potent PARP inhibitors, which are particularly promising for cancers with deficiencies in DNA repair.[16] This demonstrates a clear through-line from synthetic innovation to rational, mechanism-based drug design.

Conclusion and Future Outlook

The synthesis of substituted isoindolinones has transformed from a field of classical organic reactions to a showcase for the power and precision of modern catalytic methods. Transition-metal-catalyzed C-H activation has provided unprecedented access to a vast chemical space, enabling detailed structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents. The ongoing development of more sustainable methods, including metal-free and multicomponent reactions, promises to further accelerate the exploration of this privileged scaffold. As our understanding of complex biological pathways deepens, the ability to rapidly and efficiently synthesize diverse isoindolinone libraries will remain a critical tool for scientists and researchers in the pursuit of next-generation medicines.

References

-

Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). Chemistry - A European Journal, 27(17), 5344-5378. [Link]

-

Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. (2021). Royal Society of Chemistry. [Link]

-

Lewis Acid‐Catalyzed C-H Functionalization for Synthesis of Isoindolinones and Isoindolines. Scilit. [Link]

-

Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. (2021). Organic Letters, 23(16), 6332-6336. [Link]

-

Recent Synthetic Advancements of C(3)‐Substituted Isoindolinones. ResearchGate. [Link]

-

Redox-Neutral Palladium-Catalyzed C–H Functionalization To Form Isoindolinones with Carboxylic Acids or Anhydrides as Readily Available Starting Materials. ACS Publications. [Link]

-

Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. (2021). RSC Publishing. [Link]

-

Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Chemistry Portal. [Link]

-

Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. NIH National Library of Medicine. [Link]

-

Catalytic Asymmetric Synthesis of Isoindolinones. (2019). Chemistry – An Asian Journal, 14(9), 1306-1322. [Link]

-

Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central. [Link]

-

Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central. [Link]

-

Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ResearchGate. [Link]

-

Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. (2020). ChemMedChem, 15(10), 833-838. [Link]

-

Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. [Link]

-

1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]

-

Natural compounds containing 3‐substituted‐isoindolinone scaffold and few pharmaceutical drug candidates. ResearchGate. [Link]

-

Synthetic routes to isoindolinones. ResearchGate. [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. [Link]

-

Figure. Synthesis of some substituted isoindolin- -ones derivatives. ResearchGate. [Link]

- Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds.CoLab.

-

Scope of substituted isoindolin-1-ones. ResearchGate. [Link]

-

The synthetic methods for isoindolinones. ResearchGate. [Link]

-

Is there any interesting method to synthesize isoindolinones in good yields? ResearchGate. [Link]

Sources

- 1. research.abo.fi [research.abo.fi]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isoindolinone synthesis [organic-chemistry.org]

- 8. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]

- 12. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

In silico modeling and docking studies of 5-Bromo-3,3-dimethyl-isoindolin-1-one

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 5-Bromo-3,3-dimethyl-isoindolin-1-one

This document provides a comprehensive, technically-grounded workflow for the computational analysis of this compound, a small molecule belonging to the versatile isoindolinone class. As this specific compound lacks extensive characterization in publicly available literature, this guide is structured to navigate the entire in silico drug discovery process, from target hypothesis to rigorous molecular docking and result interpretation. Our approach prioritizes scientific causality and self-validating methodologies, reflecting best practices in modern computational chemistry.

Preamble: The Scientific Rationale for Investigating Isoindolinones

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity. Derivatives have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and enzymatic inhibition roles.[1][2][3] Specifically, various isoindolinone-based molecules have shown potential as inhibitors of critical proteins in disease pathways, such as urease, Bcl-B, and Cyclin-dependent kinases (CDKs).[3][4][5] The subject of our study, this compound, combines this active core with a bromine substituent, which can modulate physiochemical properties and potentially form halogen bonds, and dimethyl groups that may enhance binding through hydrophobic interactions. This logical foundation justifies a systematic in silico screening to uncover its therapeutic potential.

Part 1: Target Identification and Validation - A Hypothesis-Driven Approach

Without a known biological target for this compound, the initial and most critical step is to formulate a scientifically sound hypothesis. A robust strategy involves leveraging data from structurally similar compounds to identify a probable target family.

Literature-Based Target Hypothesis

Recent studies have successfully identified isoindolinone derivatives as potent inhibitors of Cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle and transcription, making it an attractive target in oncology.[4] One such study demonstrated high binding affinities (up to -10.1 kcal/mol) for isoindolinone analogs against CDK7.[4] Therefore, for the purpose of this guide, we will proceed with CDK7 (PDB ID: 5OB2) as our primary hypothetical target. This choice is authoritative, grounded in recent literature, and provides a clear path for validation.

The Principle of Target Validation

Target validation is the process of gathering evidence to confirm that modulating a specific biological target will have the desired therapeutic effect.[6] In an in silico context, this involves demonstrating that our chosen target is "druggable"—possessing a well-defined binding pocket—and that our molecule of interest can plausibly interact with it in a manner consistent with known inhibitors.[7] Our primary validation method will be a comparative docking analysis against a known co-crystallized inhibitor.

Part 2: Methodology - Receptor and Ligand Preparation

The fidelity of a docking simulation is fundamentally dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.[8][9] This process converts raw structural data into a chemically correct format optimized for computational analysis.

Experimental Protocol 1: Receptor Preparation (CDK7)

-

Structure Acquisition : Download the 3D crystal structure of human CDK7, in complex with a known inhibitor, from the RCSB Protein Data Bank (PDB). For this guide, we use PDB ID: 5OB2 .

-

Initial Cleaning : Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).[10][11] Remove all non-essential molecules, including water, ions, and co-solvents. The co-crystallized ligand should be saved to a separate file for later use as a positive control.

-

Structural Refinement : Use a dedicated preparation tool, such as the Dock Prep tool in Chimera or the Protein Preparation Wizard in Schrödinger Suite.[11][12] This automates several critical steps:

-

Adding Hydrogens : Crystal structures often lack explicit hydrogen atoms, which are essential for calculating interactions. Add hydrogens, assuming a physiological pH of 7.4.

-

Assigning Bond Orders and Formal Charges : Correctly define the chemical nature of the protein residues.

-

Repairing Missing Residues/Side Chains : If the crystal structure has unresolved or missing side chains, particularly within the binding site, they must be modeled in using a rotamer library.[12]

-

-

Final Output : Save the prepared receptor structure in the .pdbqt format for use with AutoDock Vina, which includes atomic coordinates, charges, and atom types.[13]

Experimental Protocol 2: Ligand Preparation

-

2D Structure Generation : Draw the 2D structure of this compound using chemical drawing software like ChemDraw.

-

Conversion to 3D : Convert the 2D structure into a 3D conformation using a program like Open Babel.[4]

-

Energy Minimization : The initial 3D structure is not energetically favorable. Perform an energy minimization using a suitable force field (e.g., MMFF94 or AMBER) to obtain a low-energy, stable conformation.[2] This step is crucial for ensuring the ligand is in a realistic starting state.

-

Charge Calculation and Atom Typing : Assign partial charges (e.g., Gasteiger or AM1-BCC) and define atom types (e.g., Sybyl).[10] This is critical for the scoring function to accurately calculate electrostatic and van der Waals interactions.

-

Torsional Degrees of Freedom : Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site, a concept known as flexible docking.[13]

-

Final Output : Save the prepared ligand in the .pdbqt format.

Part 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15] The simulation samples numerous binding poses and ranks them using a scoring function, which estimates the binding affinity.[16]

Workflow for Molecular Docking

Caption: High-level workflow for the molecular docking process.

Experimental Protocol 3: Docking with AutoDock Vina

-

Define the Search Space : The binding site must be explicitly defined. The most reliable method is to define a "grid box" centered on the position of the co-crystallized ligand from the original PDB file.[8] The size of the box should be large enough to encompass the entire active site and allow for ligand flexibility, typically with a 3-6 Å buffer around the known ligand.[8]

-

Configuration File : Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.[15]

-

Execute Simulation : Run the docking simulation from the command line using the Vina executable. vina --config conf.txt --log results.log

-

Output : The program will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their docking scores.[17]

Part 4: Analysis and Interpretation of Results

Analyzing docking results is a multi-faceted process that extends beyond simply looking at the top score.[18][19] It requires a combination of quantitative evaluation and visual inspection to build a credible scientific argument.

Docking Score and Binding Affinity